![molecular formula C35H43N3O B14395295 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine CAS No. 87534-63-2](/img/structure/B14395295.png)
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine is an organic compound known for its unique structural properties. This compound belongs to the class of azo compounds, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene core, which is a polycyclic aromatic hydrocarbon, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine typically involves a multi-step process:
Diazotization Reaction: The initial step involves the formation of a diazonium salt from an aromatic amine. This is achieved by treating the aromatic amine with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as 4-butoxyaniline, to form the azo compound.
N-Alkylation: The final step involves the alkylation of the naphthalen-1-amine with 4-octylbenzyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying azo compound behavior.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other materials due to its vibrant color and stability.
Mecanismo De Acción
The mechanism by which 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar compounds to 4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine include other azo compounds with different substituents on the aromatic rings. These compounds share the diazenyl group but differ in their specific chemical properties and applications. Examples include:
4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthalenamine: Known for its use in dye synthesis.
4-[(E)-(4-Methoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
87534-63-2 |
|---|---|
Fórmula molecular |
C35H43N3O |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
4-[(4-butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine |
InChI |
InChI=1S/C35H43N3O/c1-3-5-7-8-9-10-13-28-16-18-29(19-17-28)27-36-34-24-25-35(33-15-12-11-14-32(33)34)38-37-30-20-22-31(23-21-30)39-26-6-4-2/h11-12,14-25,36H,3-10,13,26-27H2,1-2H3 |
Clave InChI |
BYRFWEGCIACQNV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CNC2=CC=C(C3=CC=CC=C32)N=NC4=CC=C(C=C4)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


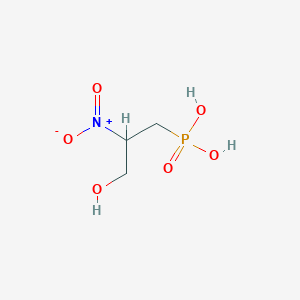
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
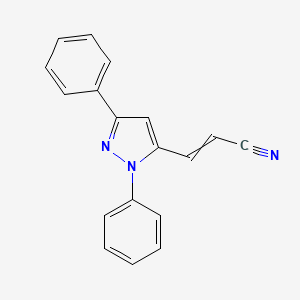
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)

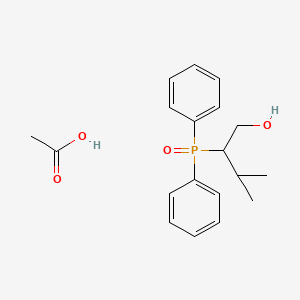

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
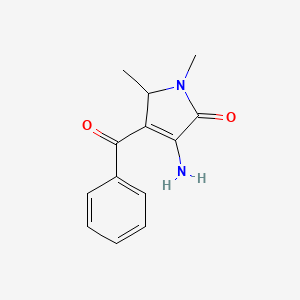
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
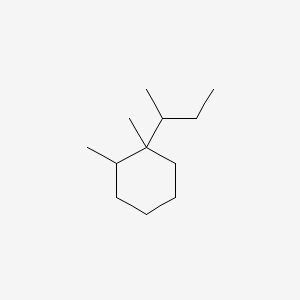
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
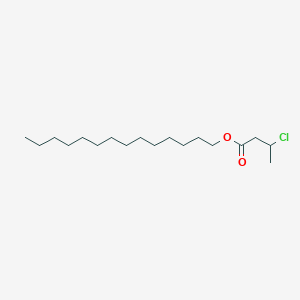
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
